molecular formula C8H7ClFN3S B2558453 [(E)-[(2-chloro-6-fluorophenyl)methylidene]amino]thiourea CAS No. 73962-28-4

[(E)-[(2-chloro-6-fluorophenyl)methylidene]amino]thiourea

Cat. No.: B2558453
CAS No.: 73962-28-4
M. Wt: 231.68 g/mol
InChI Key: BPQDBWYSKJBEOP-QCDXTXTGSA-N
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Description

[(E)-[(2-chloro-6-fluorophenyl)methylidene]amino]thiourea is an organic compound that belongs to the class of thiourea derivatives.

Properties

CAS No.

73962-28-4

Molecular Formula

C8H7ClFN3S

Molecular Weight

231.68 g/mol

IUPAC Name

[(Z)-(2-chloro-6-fluorophenyl)methylideneamino]thiourea

InChI

InChI=1S/C8H7ClFN3S/c9-6-2-1-3-7(10)5(6)4-12-13-8(11)14/h1-4H,(H3,11,13,14)/b12-4-

InChI Key

BPQDBWYSKJBEOP-QCDXTXTGSA-N

SMILES

C1=CC(=C(C(=C1)Cl)C=NNC(=S)N)F

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=N\NC(=S)N)F

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=NNC(=S)N)F

solubility

not available

Origin of Product

United States

Preparation Methods

The synthesis of [(E)-[(2-chloro-6-fluorophenyl)methylidene]amino]thiourea typically involves the reaction of 2-chloro-6-fluorobenzaldehyde with thiourea in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified by recrystallization .

Chemical Reactions Analysis

[(E)-[(2-chloro-6-fluorophenyl)methylidene]amino]thiourea undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound exhibits antimicrobial and anticancer properties, making it a candidate for drug development.

    Medicine: Its biological activities are being explored for the treatment of various diseases, including bacterial infections and cancer.

    Industry: It is used in the production of dyes, pesticides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of [(E)-[(2-chloro-6-fluorophenyl)methylidene]amino]thiourea involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis .

Comparison with Similar Compounds

[(E)-[(2-chloro-6-fluorophenyl)methylidene]amino]thiourea can be compared with other thiourea derivatives such as:

These comparisons highlight the uniqueness of this compound in terms of its specific chemical and biological properties.

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